molecular formula C12H20O2 B8570551 2-[(Hept-6-yn-2-yl)oxy]oxane CAS No. 86423-96-3

2-[(Hept-6-yn-2-yl)oxy]oxane

Cat. No.: B8570551
CAS No.: 86423-96-3
M. Wt: 196.29 g/mol
InChI Key: QZVCZTQQRACZRE-UHFFFAOYSA-N
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Description

2-[(Hept-6-yn-2-yl)oxy]oxane is a substituted oxane (tetrahydropyran) derivative characterized by a hept-6-yn-2-yl ether group attached to the oxane ring at position 2. The structure comprises a seven-carbon alkyne chain (hept-6-yn-2-yl) connected via an oxygen atom to the oxane moiety. The terminal alkyne group confers unique reactivity, such as participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or cross-coupling reactions, while the oxane ring provides stereochemical rigidity.

Properties

CAS No.

86423-96-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-hept-6-yn-2-yloxyoxane

InChI

InChI=1S/C12H20O2/c1-3-4-5-8-11(2)14-12-9-6-7-10-13-12/h1,11-12H,4-10H2,2H3

InChI Key

QZVCZTQQRACZRE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC#C)OC1CCCCO1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Oxane Derivatives

Compound Name Substituents Functional Groups Molecular Features Evidence Source
This compound Hept-6-yn-2-yl ether Alkyne, ether Long aliphatic chain, rigid ring N/A*
(2R,3R,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol Flavonoid-linked oxane, multiple hydroxyl groups Hydroxyl, ether, flavonoid backbone High polarity, bioactive potential
6-({[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol Oxolane (tetrahydrofuran)-linked oxane, hydroxymethyl, hydroxyl groups Hydroxyl, ether High solubility, carbohydrate-like
4-(Bromomethyl)oxane Bromomethyl substituent Bromide, ether Synthetic intermediate
2-({2-[5-ethenyl-5-(hydroxymethyl)oxolan-2-yl]propan-2-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol Branched ether linkages, hydroxymethyl, ethenyl groups Hydroxyl, ether, alkene Complex stereochemistry

Note: Direct data for this compound is absent in the provided evidence; structural inferences are made based on IUPAC nomenclature.

Key Observations:

Alkyne vs. Hydroxyl Groups : The alkyne in this compound contrasts with hydroxyl-rich analogs (e.g., ), suggesting lower polarity and reduced solubility in aqueous systems.

Reactivity : The bromomethyl group in 4-(bromomethyl)oxane highlights its utility in alkylation reactions, whereas the alkyne in the target compound could enable click chemistry or metal-catalyzed couplings.

Physicochemical Properties (Inferred)

Table 2: Estimated Properties vs. Analogues

Property This compound 4-(Bromomethyl)oxane Flavonoid-oxane
Molecular Weight ~210 g/mol* 195.05 g/mol ~650 g/mol
Solubility Low (nonpolar alkyne) Moderate (polar bromide) High (polyhydroxyl)
Reactivity Alkyne-specific reactions Nucleophilic substitution Hydrogen bonding, enzyme interactions

Calculated based on molecular formula.

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